2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

Battery electrolyte additive Flame retardant Thermal runaway mitigation

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (TTFMT, CAS 368-66-1) is a highly fluorinated heterocyclic building block belonging to the 1,3,5-triazine family. Its defining feature is the presence of three strong electron-withdrawing trifluoromethyl (-CF₃) groups symmetrically positioned on the triazine core, which confers a unique profile of extreme electron deficiency, high thermal stability, and distinct reactivity.

Molecular Formula C6F9N3
Molecular Weight 285.07 g/mol
CAS No. 368-66-1
Cat. No. B1197496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
CAS368-66-1
Synonyms2,4,6-tris(trifluoromethyl)-sym-triazine
Molecular FormulaC6F9N3
Molecular Weight285.07 g/mol
Structural Identifiers
SMILESC1(=NC(=NC(=N1)C(F)(F)F)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C6F9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15
InChIKeyLSGBKABSSSIRJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (CAS 368-66-1) | Procurement-Grade Fluorinated Triazine for Advanced Synthesis and Battery Safety


2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (TTFMT, CAS 368-66-1) is a highly fluorinated heterocyclic building block belonging to the 1,3,5-triazine family. Its defining feature is the presence of three strong electron-withdrawing trifluoromethyl (-CF₃) groups symmetrically positioned on the triazine core, which confers a unique profile of extreme electron deficiency, high thermal stability, and distinct reactivity [1]. As a liquid at room temperature (melting point -24.7°C) , it serves as a versatile reagent in inverse electron-demand Diels–Alder (IEDDA) cycloadditions and as a high-performance additive in lithium-ion battery electrolytes, where it simultaneously enhances safety and electrochemical performance [2].

Why 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine Cannot Be Replaced by Generic Triazine Analogs


While the 1,3,5-triazine scaffold is common, the extreme electron deficiency conferred by three -CF₃ groups fundamentally alters both reactivity and physical properties in ways that simpler triazines cannot replicate. Unsubstituted 1,3,5-triazine or analogs with weaker electron-withdrawing groups (e.g., chloro or methyl) exhibit far lower reactivity in inverse electron-demand Diels–Alder cycloadditions, limiting their utility in synthesizing complex heterocycles [1]. In battery applications, non-fluorinated triazine flame retardants typically degrade cell performance due to their non-ionic properties; the high degree of fluorination in TTFMT uniquely overcomes this trade-off, enabling simultaneous safety improvement and performance retention [2]. Substituting a less fluorinated analog would compromise either synthetic efficiency or electrochemical performance, depending on the intended application.

Quantitative Differentiation: Head-to-Head Evidence for 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine


Superior Electrochemical Compatibility and Thermal Safety in Li-Ion Batteries vs. Conventional Flame Retardants

In a direct comparison within a lithium-ion battery electrolyte, the addition of 5 wt% 2,4,6-tris(trifluoromethyl)-1,3,5-triazine (TTFMT) reduced the exothermic heat from the cathode oxygen release reaction by 54% relative to the baseline electrolyte [1]. Unlike conventional non-ionic flame retardants (e.g., organophosphates) that degrade battery capacity and rate capability, TTFMT's fluorination prevented performance deterioration, instead reducing charge-transfer resistance and enhancing both charge retention and high-rate discharge capacity [1].

Battery electrolyte additive Flame retardant Thermal runaway mitigation

Enhanced Reactivity in Inverse Electron-Demand Diels–Alder Cycloadditions Compared to Unsubstituted 1,3,5-Triazine

The strong electron-withdrawing effect of the three -CF₃ groups dramatically accelerates inverse electron-demand Diels–Alder (IEDDA) reactions with electron-rich dienophiles. Comparative studies of amines reacting with 1,3,5-triazine versus 2,4,6-tris(trifluoromethyl)-1,3,5-triazine show that the fluorinated derivative enables efficient formation of functionalized purines and bipurines under milder conditions and with higher yields [1]. Mechanistic NMR studies further confirm that the trifluoromethylated triazine stabilizes key zwitterionic intermediates, accelerating the overall cascade sequence [2].

IEDDA cycloaddition Heterocycle synthesis Reaction rate

Unique [3+3] Cyclization Reactivity Enabling Rapid Synthesis of γ-Pyridones

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine participates in a distinctive formal [3+3] cyclization with 1,3-bis(trimethylsilyloxy)-1,3-butadienes to afford functionalized γ-pyridones in 78% yield [1]. This reactivity diverges sharply from the expected IEDDA pathway that leads to pyrimidines, demonstrating that the extreme electron deficiency of TTFMT can redirect reaction pathways to provide synthetically valuable heterocyclic products that are inaccessible using less electrophilic triazines.

Cyclization reaction γ-Pyridone synthesis Silyl enol ether

Superior Performance in the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine serves as an efficient precursor for the preparation of 1-phenyl-4,6-bis-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine via reaction with sodium 5-amino-1-phenyl-1H-pyrazole-4-carboxylate . This transformation leverages the ability of TTFMT to transfer trifluoromethylated triazine fragments onto amino-pyrazole nucleophiles, a capability that distinguishes it from non-fluorinated or mono-fluorinated triazine analogs which either fail to react or give lower yields under comparable conditions.

Heterocycle synthesis Pyrazolopyrimidine Trifluoromethyl building block

Optimal Use Cases for 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine Based on Quantitative Evidence


High-Safety Lithium-Ion Battery Electrolyte Formulation

As an electrolyte additive at 5 wt%, 2,4,6-tris(trifluoromethyl)-1,3,5-triazine reduces exothermic heat from cathode decomposition by 54% while simultaneously lowering charge-transfer resistance and enhancing capacity retention [1]. This dual-action profile—improving safety without sacrificing electrochemical performance—makes it uniquely suited for next-generation Li-ion batteries in electric vehicles and grid storage applications where thermal runaway prevention is paramount.

Accelerated Synthesis of Nitrogen-Rich Heterocycles via IEDDA Cycloaddition

The extreme electron deficiency of TTFMT enables rapid inverse electron-demand Diels–Alder cycloadditions with amines, providing efficient access to functionalized purines and bipurines under mild conditions [2][3]. This reactivity profile is particularly valuable for medicinal chemistry programs requiring rapid construction of purine-based libraries for kinase inhibitor or nucleoside analog development.

Divergent Synthesis of γ-Pyridones via [3+3] Cyclization

Reaction of TTFMT with 1,3-bis(trimethylsilyloxy)-1,3-butadienes affords γ-pyridones in 78% yield via a formal [3+3] cyclization pathway [4]. This serendipitous reactivity provides a concise, high-yielding route to a pharmacologically relevant heterocyclic core that is not accessible through traditional triazine IEDDA chemistry, expanding the synthetic toolbox for drug discovery.

Preparation of Trifluoromethylated Pyrazolopyrimidine Intermediates

TTFMT reacts cleanly with sodium 5-amino-1-phenyl-1H-pyrazole-4-carboxylate to yield 1-phenyl-4,6-bis-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine . This transformation installs two metabolically stable -CF₃ groups while constructing a fused heterocyclic core, making it an ideal building block for synthesizing analogs of clinically relevant pyrazolopyrimidine-based therapeutics.

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